molecular formula C18H22N2O4 B6421160 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide CAS No. 877630-78-9

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide

Cat. No. B6421160
CAS RN: 877630-78-9
M. Wt: 330.4 g/mol
InChI Key: UGUDCKXWHBBSMC-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide (FMB) is a compound with a wide range of applications in the scientific research field. It is a small molecule that can be synthesized in the laboratory and has been used in various studies to investigate its biochemical and physiological effects. FMB is a versatile compound that can be used for a variety of applications, including drug development, drug delivery, and biochemistry.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide has been used in various scientific research applications. It has been used in drug development studies to investigate its potential as a drug delivery system. It has also been used in biochemistry studies to investigate its biochemical and physiological effects. This compound has also been used in cancer research, as it has been shown to have anti-tumor activity in some studies. In addition, this compound has been used in studies investigating its ability to modulate the activity of various enzymes, including cytochrome P450s, proteases, and kinases.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of cytochrome P450s, which are enzymes involved in the metabolism of drugs. It has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-tumor activity in some studies. It has also been shown to modulate the activity of various enzymes, including cytochrome P450s, proteases, and kinases. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory and is relatively stable. It is also non-toxic and can be used in various concentrations. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound can interact with other compounds, which can affect the results of experiments.

Future Directions

There are many potential future directions for N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide research. One potential direction is to further explore its potential as a drug delivery system. Another potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential as an anti-tumor agent. Finally, further research could be conducted to explore its potential as an inhibitor of various enzymes and receptors.

Synthesis Methods

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide can be synthesized in the laboratory using various methods. One method involves the use of 4-methoxybenzaldehyde and 4-morpholineethanol. These two compounds are reacted in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound. Another method involves the use of furfuryl alcohol and 4-morpholineethanol, which are reacted in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-24-17)20-8-11-23-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUDCKXWHBBSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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